molecular formula C15H14N5O15P B1201325 O-Tnp-ump CAS No. 141802-28-0

O-Tnp-ump

Cat. No.: B1201325
CAS No.: 141802-28-0
M. Wt: 535.27 g/mol
InChI Key: GPCSIXCSWYBKCL-GSBRZVNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(Chloroacetyl-carbamoyl)fumagillol, commonly referred to as TNP-470 (also identified in some literature as AGM-1470), is a semisynthetic derivative of fumagillin, a naturally occurring antibiotic derived from Aspergillus fumigatus . TNP-470 functions as a potent angiogenesis inhibitor, targeting endothelial cell proliferation and thereby disrupting tumor vascularization. Its mechanism involves irreversible binding to methionine aminopeptidase-2 (MetAP-2), a critical enzyme for post-translational processing of proteins required for endothelial cell migration and survival .

Preclinical studies demonstrate that TNP-470 significantly inhibits primary tumor growth and metastasis in rodent models, including B16BL6 melanoma, Lewis lung carcinoma, and human colon cancer xenografts. For example, subcutaneous administration of TNP-470 (150 mg/kg) reduced B16BL6 melanoma volume to 16% of control and decreased pulmonary metastasis by 90% in murine models .

Properties

CAS No.

141802-28-0

Molecular Formula

C15H14N5O15P

Molecular Weight

535.27 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H14N5O15P/c21-10-1-2-17(14(22)16-10)13-12-11(7(33-13)5-32-36(29,30)31)34-15(35-12)8(19(25)26)3-6(18(23)24)4-9(15)20(27)28/h1-4,7-8,11-13H,5H2,(H,16,21,22)(H2,29,30,31)/t7-,8?,11-,12-,13-,15?/m1/s1

InChI Key

GPCSIXCSWYBKCL-GSBRZVNQSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2',3'-O-(2,4,6--trinitrocyclohexadienylidene)uridine 5'-monophosphate
O-TNP-UMP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism and Efficacy

TNP-470 is distinct from cytotoxic chemotherapeutic agents (e.g., mitomycin C, Adriamycin) due to its anti-angiogenic mechanism. However, its therapeutic synergy with cytotoxic drugs highlights its unique role in combination therapies. Key comparisons include:

Compound Mechanism of Action Tumor Volume Reduction (vs. Control) Metastasis Inhibition Toxicity Profile Reference
TNP-470 MetAP-2 inhibition (anti-angiogenic) B16BL6: 16% ; Lewis lung: 17% Liver metastasis in colon cancer: 1/17 vs. 22/32 controls Reversible weight loss (~10%)
Mitomycin C (MMC) DNA crosslinking (cytotoxic) B16BL6: 50% reduction (monotherapy) Limited data Myelosuppression, nephrotoxicity
Adriamycin Topoisomerase II inhibition M5076 sarcoma: 20% survival extension Minimal metastasis inhibition Cardiotoxicity, myelosuppression
5-Fluorouracil (5-FU) Thymidylate synthase inhibition B16BL6: 40% reduction (with TNP-470) Not reported Gastrointestinal toxicity

Key Differentiators

  • Anti-Angiogenic Specificity: Unlike cytotoxic agents, TNP-470 targets tumor vasculature, making it effective against metastatic niches.
  • Synergistic Potency : Combination with MMC enhanced tumor suppression (e.g., B16BL6 volume reduced to 6% of control vs. 43% with TNP-470 alone) .
  • Toxicity Reversibility : Weight loss caused by TNP-470 resolved post-treatment, contrasting with irreversible organ damage from Adriamycin or cisplatin .

Structural and Functional Analogues

TNP-470’s chloroacetyl-carbamoyl modification enhances solubility and reduces off-target effects compared to fumagillin .

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